molecular formula C7H8N2O3S B1293605 4-Sulfamoylbenzamide CAS No. 6306-24-7

4-Sulfamoylbenzamide

Cat. No.: B1293605
CAS No.: 6306-24-7
M. Wt: 200.22 g/mol
InChI Key: MWFFIRCXGDGFQB-UHFFFAOYSA-N
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Description

4-Sulfamoylbenzamide is an organic compound with the molecular formula C7H8N2O3S. It is a derivative of benzamide, where a sulfonamide group is attached to the benzene ring. This compound is known for its role as a potent inhibitor of carbonic anhydrase II, an enzyme involved in various physiological processes .

Mechanism of Action

Target of Action

The primary target of 4-Sulfamoylbenzamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, and it is involved in various biological processes such as respiration and the transport of carbon dioxide and bicarbonate.

Mode of Action

This compound interacts with Carbonic Anhydrase 2 by binding to it This binding inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate in the body

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 by this compound affects several biochemical pathways. Most notably, it impacts the carbon dioxide and bicarbonate balance, which is a critical aspect of acid-base homeostasis in the body . The downstream effects of this disruption are complex and depend on various factors, including the extent of inhibition and the physiological state of the individual.

Pharmacokinetics

It is known that the compound can be systemically absorbed and can accumulate in the liver . These properties can impact the bioavailability of this compound, which in turn influences its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of acid-base balance due to the inhibition of Carbonic Anhydrase 2 . This can lead to a variety of physiological effects, depending on the extent of the disruption and the individual’s overall health status.

Biochemical Analysis

Biochemical Properties

4-Sulfamoylbenzamide plays a significant role in biochemical reactions, particularly in the modulation of viral capsid assembly . It interacts with the core protein of the hepatitis B virus (HBV), inhibiting the assembly of nucleocapsids by binding to the heteroaryldihydropyrimidine (HAP) pocket between core protein dimer-dimer interfaces . This interaction promotes the formation of empty capsids, which are unable to package viral pregenomic RNA and DNA polymerase complex, thereby inhibiting viral replication .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In hepatocytes infected with HBV, it disrupts the viral replication cycle by preventing the assembly of functional nucleocapsids . This disruption leads to a reduction in viral load and prevents the progression of liver diseases associated with chronic HBV infection . Additionally, this compound influences cell signaling pathways and gene expression by modulating the activity of the HBV core protein .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the HBV core protein . By binding to the HAP pocket, it inhibits the assembly of nucleocapsids, preventing the packaging of viral pregenomic RNA and DNA polymerase complex . This inhibition disrupts the viral replication cycle and reduces the production of infectious virions . Furthermore, this compound may also induce changes in gene expression related to viral replication and host immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term studies have shown that this compound can maintain its antiviral activity over extended periods, although the specific effects on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HBV replication without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and alterations in liver function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving antiviral efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antiviral activity. It interacts with enzymes and cofactors involved in the assembly of HBV nucleocapsids . The compound may also affect metabolic flux and metabolite levels by modulating the activity of the HBV core protein and other viral components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, such as the cytoplasm and nucleus . The compound’s distribution may also be affected by its chemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of infected hepatocytes . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function are influenced by its localization, as it needs to interact with the HBV core protein to exert its antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Sulfamoylbenzamide can be synthesized through the reaction of 4-sulfamoylbenzoic acid with ammonia or an amine. The reaction typically involves the use of a coupling agent such as carbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its inhibitory effects on carbonic anhydrase II, which is relevant in the regulation of pH and fluid balance in tissues.

    Medicine: Research focuses on its potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: 4-Sulfamoylbenzamide is unique due to its dual functional groups (benzamide and sulfonamide), which confer specific inhibitory properties against carbonic anhydrase II. This makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

4-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFFIRCXGDGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212384
Record name p-Sulphamoylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-24-7
Record name 4-(Aminosulfonyl)benzamide
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Record name 4-Sulfamoylbenzamide
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Record name 6306-24-7
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Record name p-Sulphamoylbenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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